![molecular formula C12H10N2O2S B5610191 2-hydroxy-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide CAS No. 93352-51-3](/img/structure/B5610191.png)
2-hydroxy-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-N’-[(E)-thiophen-2-ylmethylidene]benzohydrazide is a compound that belongs to the class of hydrazones, which are known for their diverse biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-[(E)-thiophen-2-ylmethylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and thiophene-2-carbaldehyde. This reaction is often carried out under reflux conditions in the presence of ethanol as a solvent . The reaction can be represented as follows:
2-hydroxybenzohydrazide+thiophene-2-carbaldehyde→2-hydroxy-N’-[(E)-thiophen-2-ylmethylidene]benzohydrazide
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves similar condensation reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-hydroxy-N’-[(E)-thiophen-2-ylmethylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Corresponding oxides and hydroxylated derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Applications De Recherche Scientifique
2-hydroxy-N’-[(E)-thiophen-2-ylmethylidene]benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Potential use in developing new therapeutic agents due to its biological activities.
Industry: Acts as a corrosion inhibitor, protecting metals from oxidative damage.
Mécanisme D'action
The mechanism of action of 2-hydroxy-N’-[(E)-thiophen-2-ylmethylidene]benzohydrazide involves its interaction with biological targets through its hydrazone moiety. It can chelate metal ions, disrupting metal-dependent biological processes. Additionally, its ability to form hydrogen bonds and interact with cellular components contributes to its biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-hydroxy-N’-[(2-hydroxynaphthalen-1-yl)methylene]benzohydrazide
- 4-hydroxy-N’-[(2-hydroxynaphthalen-1-yl)methylene]benzohydrazide
- 5-bromo-2-hydroxy-N’-[(1E)-1-(thiophen-2-yl)ethylidene]benzohydrazide
Uniqueness
2-hydroxy-N’-[(E)-thiophen-2-ylmethylidene]benzohydrazide is unique due to its thiophene moiety, which imparts distinct electronic properties and enhances its ability to interact with biological targets. This makes it particularly effective as a corrosion inhibitor and in medicinal applications .
Propriétés
Numéro CAS |
93352-51-3 |
|---|---|
Formule moléculaire |
C12H10N2O2S |
Poids moléculaire |
246.29 g/mol |
Nom IUPAC |
2-hydroxy-N-[(Z)-thiophen-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C12H10N2O2S/c15-11-6-2-1-5-10(11)12(16)14-13-8-9-4-3-7-17-9/h1-8,15H,(H,14,16)/b13-8- |
Clé InChI |
OLDVIXVCAVKNTM-JYRVWZFOSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C(=O)N/N=C\C2=CC=CS2)O |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CS2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


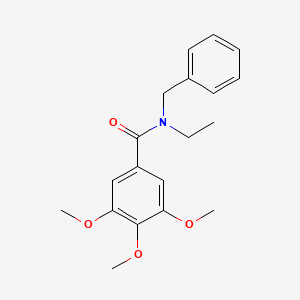
![N-[(E)-[2-[(3-bromophenyl)methoxy]naphthalen-1-yl]methylideneamino]-2-(3-methylphenoxy)acetamide](/img/structure/B5610115.png)
![methyl 3-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5610137.png)
![3-(3-hydroxy-3-methylbutyl)-N-[2-hydroxy-2-(2-pyridinyl)ethyl]benzamide](/img/structure/B5610144.png)
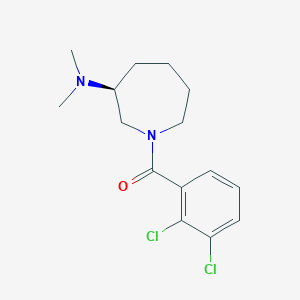
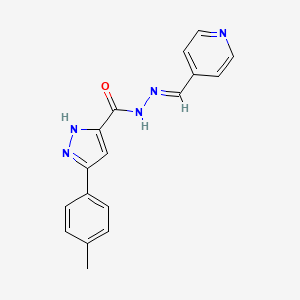
![5-(2-chlorophenyl)-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-furamide](/img/structure/B5610183.png)
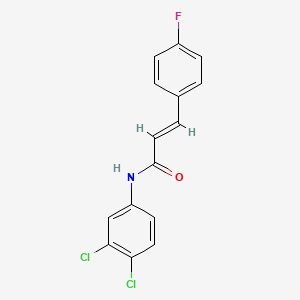
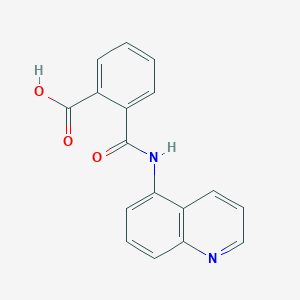
![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5610201.png)
![(1R*,3S*)-7-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5610205.png)
![N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(3-methylanilino)acetamide](/img/structure/B5610214.png)
![2-[5-(3,4-dihydro-2H-chromen-2-yl)-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5610218.png)
![1-[2-oxo-2-(3-propoxypiperidin-1-yl)ethyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5610225.png)
